molecular formula C17H10ClFO2 B8002953 7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid CAS No. 1206969-68-7

7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid

Cat. No.: B8002953
CAS No.: 1206969-68-7
M. Wt: 300.7 g/mol
InChI Key: MBYZORVAZOIGLQ-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid: is an organic compound with the molecular formula C17H10ClFO2 It is a derivative of naphthalene, characterized by the presence of a chloro group at the 7th position, a fluorophenyl group at the 3rd position, and a carboxylic acid group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Naphthalene Derivatization: Starting with naphthalene, a series of electrophilic aromatic substitution reactions introduce the chloro and fluorophenyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of quinones or carboxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

    Agriculture: Investigated for use in agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

    7-Chloro-3-phenyl-naphthalene-1-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-(3-Fluorophenyl)naphthalene-1-carboxylic acid: Lacks the chloro group, which may influence its chemical behavior and applications.

    7-Chloro-naphthalene-1-carboxylic acid:

Uniqueness: The combination of the chloro, fluorophenyl, and carboxylic acid groups in 7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid provides a unique set of chemical properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFO2/c18-13-5-4-11-6-12(10-2-1-3-14(19)7-10)8-16(17(20)21)15(11)9-13/h1-9H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYZORVAZOIGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C3C=C(C=CC3=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236589
Record name 7-Chloro-3-(3-fluorophenyl)-1-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-68-7
Record name 7-Chloro-3-(3-fluorophenyl)-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-(3-fluorophenyl)-1-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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